Cas no 82841-71-2 (rel-(6aR,7S,15R,16aS)-6,6a,7,9,15,16,16a,18-Octahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-7,15-methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione)
![rel-(6aR,7S,15R,16aS)-6,6a,7,9,15,16,16a,18-Octahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-7,15-methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione structure](https://pt.kuujia.com/scimg/cas/82841-71-2x500.png)
82841-71-2 structure
Nome do Produto:rel-(6aR,7S,15R,16aS)-6,6a,7,9,15,16,16a,18-Octahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-7,15-methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione
N.o CAS:82841-71-2
MF:C34H38N2O8
MW:602.675414970799
CID:732486
rel-(6aR,7S,15R,16aS)-6,6a,7,9,15,16,16a,18-Octahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-7,15-methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione Propriedades químicas e físicas
Nomes e Identificadores
-
- 7,15-Methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione,6,6a,7,9,15,16,16a,18-octahydro-1
- 7,15-Methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione,6,6a,7,9,15,16,16a,18-octahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-,(6aR,7S,15R,16aS)-rel- (9CI)
- rel-(6aR,7S,15R,16aS)-6,6a,7,9,15,16,16a,18-Octahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-7,15-methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione
- Vepridimerine A
-
- Inchi: 1S/C34H38N2O8/c1-33(2)24-18(22-27(43-33)16-10-12-20(39-6)29(41-8)25(16)35(4)31(22)37)14-34(3)15-19(24)23-28(44-34)17-11-13-21(40-7)30(42-9)26(17)36(5)32(23)38/h10-13,18-19,24H,14-15H2,1-9H3
- Chave InChI: ZWDLLXJCNOSALC-UHFFFAOYSA-N
- SMILES: CC1(OC2C3C=CC(OC)=C(OC)C=3N(C)C(=O)C=2C2CC3(C)OC4C5=CC=C(OC)C(OC)=C5N(C)C(=O)C=4C(C3)C12)C
Propriedades Computadas
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 10
- Contagem de Átomos Pesados: 44
- XLogP3: 3.217
Propriedades Experimentais
- Densidade: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilidade: Insuluble (1.1E-3 g/L) (25 ºC),
rel-(6aR,7S,15R,16aS)-6,6a,7,9,15,16,16a,18-Octahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-7,15-methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione Literatura Relacionada
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
2. Book reviews
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
82841-71-2 (rel-(6aR,7S,15R,16aS)-6,6a,7,9,15,16,16a,18-Octahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-7,15-methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione) Produtos relacionados
- 423178-60-3(3-fluoro-N-[(pyridin-4-yl)methyl]aniline)
- 2680747-57-1(benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate)
- 1249486-54-1(1-2-bromo-1-(2,2,2-trifluoroethoxy)ethyl-2-chlorobenzene)
- 2172046-11-4(2-({2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxy)propanoic acid)
- 1030440-36-8(5-bromo-2-methoxy-N,N-dimethyl-benzamide)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1361732-16-2(3-(Aminomethyl)-2-(difluoromethyl)-6-methoxypyridine-5-carboxaldehyde)
- 1361646-75-4(2,3-Bis(trifluoromethyl)-4-(2,3,6-trichlorophenyl)pyridine)
- 69959-37-1(h-gly-ala-asp-oh)
- 1566097-62-8(1,4-Dimethyl-3-(pyridazin-4-yl)-1h-pyrazol-5-amine)
Fornecedores recomendados
Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel

Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
